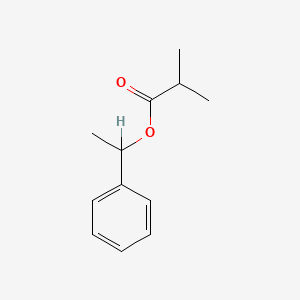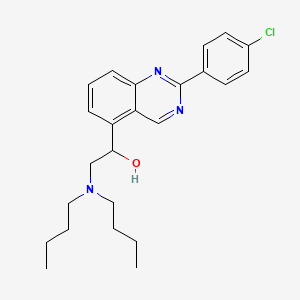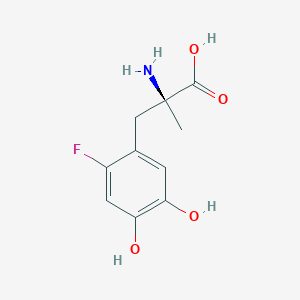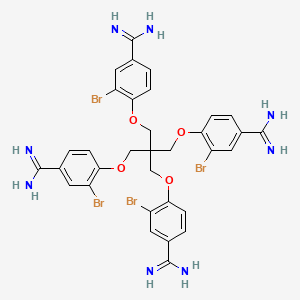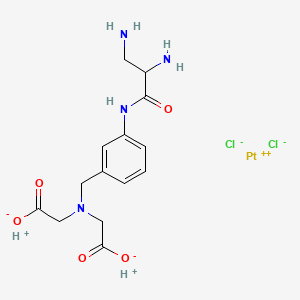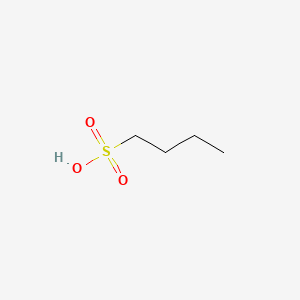
Acide 1-butanesulfonique
Vue d'ensemble
Description
Synthesis Analysis
1-Butanesulfonic acid and its derivatives are synthesized through various methods, demonstrating their versatility in organic synthesis. β-Cyclodextrin-butane sulfonic acid has been utilized as an efficient and reusable catalyst for the one-pot synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions, highlighting advantages such as shorter reaction times and mild conditions (Gong et al., 2015). Similarly, 4-(Succinimido)-1-butane sulfonic acid has been used as a Brönsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives using thermal and ultrasonic irradiation, offering high yield and simple methodology (Khaligh & Hamid, 2015).
Molecular Structure Analysis
The molecular structure of 1-butanesulfonic acid derivatives significantly influences their reactivity and application in synthesis. The optimization of synthesis conditions for various derivatives, such as 1-(4-sulfonic acid) butyl-pyridinium hydrosulfate ionic liquid, has been studied, showing the impact of reaction temperature, time, and solvent on yield and purity (Hui-jie, 2011).
Chemical Reactions and Properties
1-Butanesulfonic acid derivatives are involved in a wide range of chemical reactions, serving as catalysts, reagents, or substrates. Their Bronsted acidity, as demonstrated in various syntheses, plays a crucial role in catalyzing reactions under mild and solvent-free conditions, achieving high yield and clean reactions (Khaligh et al., 2015).
Physical Properties Analysis
The physical properties of 1-butanesulfonic acid derivatives, such as melting points and solubility, affect their application in synthesis and catalysis. N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, for example, have been studied for their potential use as ionic liquids and solid electrolytes, with investigations into their melting points, electrochemical windows, and solid–solid transitions (Forsyth et al., 2006).
Applications De Recherche Scientifique
Synthèse de SAPO 4-5 à teneur élevée en silicium
L'acide 1-butanesulfonique a été utilisé dans la synthèse de SAPO 4-5 à teneur élevée en silicium {svg_1}. SAPO 4-5 est un type de zéolite, un minéral aluminosilicaté microporeux couramment utilisé comme adsorbant et catalyseur commercial. L'ajout d'this compound dans le processus de synthèse pourrait potentiellement augmenter la teneur en silicium dans la structure SAPO 4-5, améliorant ainsi ses propriétés catalytiques.
Phase mobile en chromatographie
Ce composé a également été utilisé comme phase mobile en chromatographie pour séparer divers composés du sélénium {svg_2}. Ces composés comprennent le sélénite, le séléniate, la sélénocystine, la sélénourée, la sélénométhionine, la sélénoéthionine, la sélénocystamine et l'ion triméthyl sélénonium. L'utilisation de l'this compound comme phase mobile peut aider à obtenir une séparation nette de ces composés, ce qui est crucial pour une identification et une quantification précises en chimie analytique.
Études d'activité enzymatique
L'effet du sel de sodium de l'this compound sur l'activité d'enzymes hautement purifiées et cristallines a été étudié {svg_3}. Ces enzymes comprennent l'alcool déshydrogénase, la lactate déshydrogénase, la malate déshydrogénase et l'isocitrate déshydrogénase. Comprendre comment ce composé affecte l'activité enzymatique peut fournir des informations précieuses sur la cinétique et les mécanismes enzymatiques.
Chromatographie en paire d'ions
L'this compound est utilisé pour la chromatographie en paire d'ions {svg_4}. Dans cette application, il agit comme un agent de formation de paires d'ions pour former des complexes neutres avec des composés ioniques. Cela permet la séparation de composés ioniques dans une phase stationnaire non polaire.
Utilisation en recherche
L'this compound est souvent utilisé dans des milieux de recherche pour diverses applications {svg_5}. Ses propriétés en font un réactif polyvalent dans de nombreuses réactions et procédés chimiques.
Safety and Hazards
1-Butanesulfonic acid is known to cause skin and eye irritation . It may be harmful if absorbed through the skin or if swallowed . It can also cause irritation of the respiratory tract . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, wearing protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
1-Butanesulfonic acid, also known as butane-1-sulfonic acid, is primarily used as an ion-pair reagent in chromatography . It interacts with various targets, including enzymes and other biological molecules, to modulate their activity .
Mode of Action
The compound’s interaction with its targets is primarily through ionic interactions. The sulfonic acid group in 1-butanesulfonic acid can donate a proton, becoming a negatively charged sulfonate ion. This ion can form ionic bonds with positively charged groups on its target molecules, altering their structure and function .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biological systems it interacts with .
Result of Action
The molecular and cellular effects of 1-butanesulfonic acid’s action depend on the specific targets it interacts with. For example, it has been shown to modulate the activity of various enzymes
Action Environment
The action, efficacy, and stability of 1-butanesulfonic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the sulfonic acid group, potentially altering its interactions with target molecules. Additionally, the presence of other ions in the environment can compete with the sulfonate ion for interactions with targets .
Propriétés
IUPAC Name |
butane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHFHIQKOVNCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2386-54-1 (hydrochloride salt) | |
| Record name | 1-Butanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3062364 | |
| Record name | 1-Butanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a sulfurous odor; ; [Acros Organics MSDS] | |
| Record name | 1-Butanesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19337 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2386-47-2, 5391-97-9 | |
| Record name | Butanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BUTANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R6VP78CYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

